molecular formula C20H16ClN5O3 B2830743 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide CAS No. 852440-94-9

2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2830743
CAS No.: 852440-94-9
M. Wt: 409.83
InChI Key: SGFBLAZNOGWNHE-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-chlorophenyl group at position 1, a ketone at position 4, and an acetamide side chain substituted with a 3-methoxyphenyl group. Pyrazolo[3,4-d]pyrimidine scaffolds are known for their pharmacological relevance, particularly as kinase inhibitors and antiproliferative agents . The 4-chlorophenyl moiety enhances lipophilicity and may influence target binding via halogen bonding, while the 3-methoxyphenyl group contributes to electron-rich aromatic interactions.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3/c1-29-16-4-2-3-14(9-16)24-18(27)11-25-12-22-19-17(20(25)28)10-23-26(19)15-7-5-13(21)6-8-15/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFBLAZNOGWNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters to form the pyrazolo[3,4-d]pyrimidine core. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

  • 4-Fluorophenyl Analog ():
    The compound 2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide replaces chlorine with fluorine at the phenyl para-position. Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and alter electronic interactions with target proteins. This substitution could enhance metabolic stability due to fluorine’s resistance to oxidative metabolism .

  • 3-Chlorophenyl Analog (): The isomer 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide shifts the chlorine to the meta-position and replaces the 3-methoxyphenyl with a methyl group.

Acetamide Side Chain Modifications

  • N-Methylacetamide ():
    The N-methyl variant lacks the aromatic 3-methoxyphenyl group, simplifying the structure. This modification likely reduces π-π stacking interactions but increases solubility in aqueous media due to decreased hydrophobicity .

  • Chlorobenzyl-Substituted Acetamide ():
    In 2-chloro-N-(4-chlorobenzyl)acetamide, the acetamide is linked to a 4-chlorobenzyl group. The dual chloro substitution enhances lipophilicity, which may improve blood-brain barrier penetration but increase off-target risks .

Core Structure Variations

  • Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives (–8): These compounds replace the pyrazolo[3,4-d]pyrimidine core with pyrimido[4,5-d]pyrimidinone, introducing additional nitrogen atoms.
  • Chromen-2-yl-Substituted Analogs (): Derivatives like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide incorporate a chromenone moiety. This extension introduces planar aromatic systems that may improve DNA intercalation or topoisomerase inhibition but reduce solubility .

Biological Activity

The compound 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H18ClN5O4C_{21}H_{18}ClN_5O_4, with a molecular weight of approximately 439.8 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group and an N-(3-methoxyphenyl)acetamide moiety. This unique structure contributes to its biological activity.

Anticancer Activity

Recent studies indicate that pyrazolo derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve inhibition of key signaling pathways such as those mediated by cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K) pathways .

Antimicrobial Properties

Pyrazoles have demonstrated antibacterial and antifungal activities. The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. These effects are attributed to the disruption of bacterial cell wall synthesis and interference with metabolic processes .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Pyrazolo compounds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential applications in treating inflammatory conditions.

Antioxidant Activity

The antioxidant capacity of pyrazolo derivatives is another area of interest. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases . This activity may enhance their therapeutic profiles in conditions associated with oxidative damage.

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It has the potential to interact with specific receptors involved in cellular signaling pathways.
  • Cell Cycle Interference : By affecting key regulatory proteins, it can disrupt the normal cell cycle leading to apoptosis in cancer cells.

Case Studies

Several studies have documented the biological effects of pyrazolo derivatives similar to the compound :

  • Study on Anticancer Activity : A recent study evaluated a series of pyrazolo compounds against breast cancer cell lines. Results indicated that specific derivatives significantly reduced cell viability through apoptosis induction .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of pyrazolo derivatives against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .

Data Summary Table

Biological ActivityMechanismReferences
AnticancerCDK inhibition, apoptosis induction
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of COX and cytokines
AntioxidantFree radical scavenging

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